molecular formula C24H33Cl2NO5 B1248922 ビランテロール CAS No. 503068-34-6

ビランテロール

カタログ番号: B1248922
CAS番号: 503068-34-6
分子量: 486.4 g/mol
InChIキー: DAFYYTQWSAWIGS-DEOSSOPVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ビランテロールは、慢性気管支炎や肺気腫を含む慢性閉塞性肺疾患(COPD)の管理のために、他の気管支拡張薬との併用で主に使用される長時間作用型β2-アドレナリン作動性薬です。また、喘息の治療にも使用されます。ビランテロールは24時間作用するため、1日1回の治療に適しています .

製法

ビランテロールの合成は、いくつかのステップを必要とします。1つの方法には、以下のステップが含まれます :

    付加反応: サリチルアルコールとグリオキシル酸は付加反応を起こし、中間体を生成します。

    キラル分割: 中間体はキラル分割にかけられ、キラル中間体が得られます。

    アシル化反応: キラル中間体は、デルビン反応で得られた別の中間体とアシル化反応を起こします。

    還元: 最終的な中間体は還元され、ビランテロールが得られます。

この方法は、容易に入手可能な原料、短い合成経路、穏やかな反応条件、工業生産への適性により有利です .

科学的研究の応用

Vilanterol has several scientific research applications, including:

Safety and Hazards

Vilanterol should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. In case of exposure, immediate medical attention is required .

将来の方向性

Vilanterol is currently approved for use in several combination products for the treatment of COPD and asthma . Future research may focus on improving the drug’s efficacy, reducing side effects, and exploring new therapeutic applications.

生化学分析

Biochemical Properties

Vilanterol plays a crucial role in biochemical reactions by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP). This increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediator release from mast cells in the lungs . Vilanterol interacts with beta2-adrenergic receptors, which are G protein-coupled receptors, to exert its effects. The compound is highly selective for beta2 over beta1 and beta3 adrenoceptors, enhancing its efficacy and reducing potential side effects .

Cellular Effects

Vilanterol influences various cellular processes, particularly in respiratory cells. It relaxes bronchial smooth muscle cells by increasing cAMP levels, leading to bronchodilation. Additionally, vilanterol inhibits the release of inflammatory mediators from mast cells, reducing inflammation in the airways . The compound also affects cell signaling pathways, such as the cAMP-dependent protein kinase (PKA) pathway, which plays a role in regulating gene expression and cellular metabolism . These effects contribute to improved respiratory function and reduced symptoms in patients with COPD and asthma.

Molecular Mechanism

At the molecular level, vilanterol exerts its effects by binding to beta2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenylyl cyclase, leading to increased cAMP production. The elevated cAMP levels activate PKA, which phosphorylates target proteins involved in muscle relaxation and inhibition of inflammatory mediator release . Vilanterol’s selective binding to beta2-adrenergic receptors ensures a targeted response, minimizing potential side effects associated with non-selective beta-agonists .

Temporal Effects in Laboratory Settings

In laboratory settings, vilanterol demonstrates a prolonged duration of action, maintaining its bronchodilator effects for up to 24 hours . The compound’s stability and resistance to degradation contribute to its long-lasting effects. Studies have shown that vilanterol remains effective over extended periods, with minimal loss of potency . Long-term exposure to vilanterol in vitro and in vivo has not shown significant adverse effects on cellular function, indicating its safety and efficacy for chronic use .

Dosage Effects in Animal Models

In animal models, the effects of vilanterol vary with different dosages. At therapeutic doses, vilanterol effectively relaxes bronchial smooth muscle and reduces airway inflammation . At higher doses, vilanterol may cause adverse effects such as tachycardia and tremors due to overstimulation of beta2-adrenergic receptors . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

Vilanterol is primarily metabolized via O-dealkylation, with up to 78% of the recovered dose eliminated as O-dealkylated metabolites . Minor metabolic pathways include N-dealkylation and C-dealkylation, representing a smaller fraction of the recovered dose . The compound’s metabolism involves interactions with cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in its biotransformation .

Transport and Distribution

Vilanterol is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target receptors in bronchial smooth muscle cells . Vilanterol’s distribution is influenced by its binding affinity to plasma proteins, which helps maintain its therapeutic levels in the bloodstream .

Subcellular Localization

Within cells, vilanterol localizes primarily to the plasma membrane, where it interacts with beta2-adrenergic receptors . The compound’s targeting to specific cellular compartments is facilitated by its chemical structure and post-translational modifications . Vilanterol’s subcellular localization is crucial for its activity, as it ensures effective binding to its target receptors and subsequent activation of downstream signaling pathways .

準備方法

The synthesis of vilanterol involves several steps. One method includes the following steps :

    Addition Reaction: Salicyl alcohol and glyoxylic acid undergo an addition reaction to generate an intermediate.

    Chiral Resolution: The intermediate is subjected to chiral resolution to obtain a chiral intermediate.

    Acylation Reaction: The chiral intermediate undergoes an acylation reaction with another intermediate obtained through a Delbin reaction.

    Reduction: The final intermediate is reduced to obtain vilanterol.

This method is advantageous due to the easily obtained raw materials, short synthetic route, mild reaction conditions, and suitability for industrial production .

化学反応の分析

ビランテロールは、以下のものを含むさまざまな化学反応を起こします。

    酸化: ビランテロールは特定の条件下で酸化され、さまざまな酸化生成物を生成します。

    還元: 還元反応は、ビランテロールを修飾するために使用でき、多くの場合、触媒の存在下で水素ガスなどの試薬を伴います。

    置換: ビランテロールは置換反応を起こすことができ、適切な条件下で官能基が他の基に置き換えられます。

これらの反応で使用される一般的な試薬には、水素ガス、パラジウムなどの触媒、過マンガン酸カリウムなどの酸化剤があります。生成される主な生成物は、使用する特定の反応条件と試薬によって異なります .

科学研究への応用

ビランテロールは、以下のものを含むいくつかの科学研究への応用があります。

    化学: β2-アドレナリン作動性薬とその相互作用を研究するためのモデル化合物として使用されます。

    生物学: 細胞シグナル伝達経路や受容体結合への影響について調べられています。

    医学: COPDや喘息の治療における治療効果について広く研究されています。

    工業: 吸入療法やその他の製剤の開発に使用されています.

特性

IUPAC Name

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33Cl2NO5/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28/h5-9,14,24,27-30H,1-4,10-13,15-17H2/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFYYTQWSAWIGS-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198318
Record name Vilanterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Vilanterol is a selective long-acting beta2-adrenergic agonist. Its pharmacological effect is attributable to stimulation of intracellular adenylyl cyclase which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increases in cyclic AMP are associated with relaxation of bronchial smooth muscle and inhibition of release of hypersensitivity mediators from mast cells in the lungs.
Record name Vilanterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09082
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

503068-34-6
Record name Vilanterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503068-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vilanterol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503068346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vilanterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09082
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vilanterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1R)-2-({6-[(2-{[(2,6-dichlorophenyl)methyl]oxy}ethyl)oxy]hexyl}amino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VILANTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/028LZY775B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vilanterol
Reactant of Route 2
Vilanterol
Reactant of Route 3
Vilanterol
Reactant of Route 4
Vilanterol
Reactant of Route 5
Vilanterol
Reactant of Route 6
Reactant of Route 6
Vilanterol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。